molecular formula C21H39N3O13 B12380982 Destomycin B

Destomycin B

Cat. No.: B12380982
M. Wt: 541.5 g/mol
InChI Key: XQRJFJIKNNEPNI-LBPOVGFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Destomycin B is a member of the destomycin family of antibiotics, known for its anthelmintic activity. It is a carbohydrate-based antibiotic with a complex structure, including an aminocyclitol and two sugar units. The compound is derived from the culture broth of Streptomyces rimofaciens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Destomycin B is synthesized through a series of chemical reactions involving the coupling of various sugar units and aminocyclitols. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces rimofaciens, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize the yield of this compound, and the compound is then isolated using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Destomycin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Destomycin B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying carbohydrate-based antibiotics and their synthesis.

    Biology: Studied for its anthelmintic activity and its effects on various biological systems.

    Medicine: Investigated for its potential use as an antibiotic and its effectiveness against various pathogens.

    Industry: Used in the development of new antibiotics and other pharmaceutical compounds.

Mechanism of Action

Destomycin B exerts its effects by targeting specific molecular pathways in microorganisms. The compound binds to the bacterial ribosome, inhibiting protein synthesis and leading to the death of the microorganism. The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Destomycin B include:

Uniqueness

This compound is unique due to its specific sugar composition and its potent anthelmintic activity. The presence of 6-amino-6-deoxy-l-glycero-d-glucopyranose and d-mannose in its structure distinguishes it from other similar antibiotics .

Properties

Molecular Formula

C21H39N3O13

Molecular Weight

541.5 g/mol

IUPAC Name

(2R,3'S,3aR,4R,4'S,5'R,6S,6'R,7S,7aS)-6'-[(1R)-1-amino-2-hydroxyethyl]-4-[(2R,3R,5S,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

InChI

InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6-,7-,8+,9+,10-,11+,12+,13-,14+,15-,16?,17+,18-,19+,20-,21-/m1/s1

InChI Key

XQRJFJIKNNEPNI-LBPOVGFFSA-N

Isomeric SMILES

CN[C@@H]1C[C@@H]([C@@H](C([C@@H]1O)O[C@@H]2[C@H]3[C@H]([C@H]([C@@H](O2)CO)O)O[C@@]4(O3)[C@H]([C@H]([C@H]([C@H](O4)[C@@H](CO)N)O)O)O)O)NC

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.